![molecular formula C5H7NOS2 B1362658 3-Ethylrhodanine CAS No. 7648-01-3](/img/structure/B1362658.png)
3-Ethylrhodanine
Overview
Description
3-Ethylrhodanine is a compound with the molecular formula C5H7NOS2 . It is a porphyrin-based small molecule used as a donor for efficient organic solar and photovoltaic cells .
Synthesis Analysis
The synthesis of 3-Ethylrhodanine involves a straightforward route, offering the potential for large scale preparation of this material . It is used in the synthesis of dithienyl diketopyrrolopyrrole (DPPT) based-conjugated molecules .Molecular Structure Analysis
The molecular structure of 3-Ethylrhodanine is characterized by an average mass of 161.245 Da and a monoisotopic mass of 160.996902 Da .Chemical Reactions Analysis
3-Ethylrhodanine is part of the thiazolidinone family, a biologically important five-membered heterocyclic ring having almost all types of biological activities . It is used in the synthesis of various types of thiazolidinones, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione .Physical And Chemical Properties Analysis
3-Ethylrhodanine has a density of 1.4±0.1 g/cm3, a boiling point of 230.5±23.0 °C at 760 mmHg, and a flash point of 93.2±22.6 °C . It has a molar refractivity of 42.3±0.4 cm3, a polar surface area of 78 Å2, and a molar volume of 115.9±5.0 cm3 .Scientific Research Applications
1. Organic Photovoltaics
3-Ethylrhodanine has been explored for its applications in the field of organic photovoltaics. It has been used as an end-group in donor materials for organic solar cells (OSCs). Studies have shown that when incorporated into star-shaped small molecules or used as a flanking group in nonfullerene acceptors, 3-Ethylrhodanine enhances photovoltaic properties. For instance, in OSCs based on blends of donor materials with 3-Ethylrhodanine and PC70BM acceptors, power conversion efficiencies of 1.34% and 1.79% were observed, indicating its efficacy in improving solar spectral coverage and charge mobility (Zhao et al., 2014); (Holliday et al., 2015).
2. Detection and Spectroscopy
3-Ethylrhodanine has been utilized in spectroscopic methods for the detection of specific compounds. For example, it can be used as a reagent for the detection of terminal ring quinones, demonstrating its utility in colorimetric procedures that are amenable to quantitation (Sawickicki et al., 1959).
3. Chemical Synthesis and Reactions
The compound has significant applications in the synthesis of various chemical derivatives. It reacts with nucleophilic reagents to yield replacement products, and its condensation with other compounds has been studied for potential bacterial and fungicidal applications. Moreover, its reaction with aromatic carboxylic acid chlorides leads to the formation of aroyl derivatives, highlighting its versatility in chemical synthesis (Tominaga et al., 1976); (Allan et al., 1959, 2010); (Kvitko et al., 1972).
4. Environmental Applications
In environmental science, 3-Ethylrhodanine has been incorporated into nanomaterials for the adsorption of heavy metal ions from aqueous solutions. Polyrhodanine-coated magnetic nanoparticles, for instance, have demonstrated effectiveness in removing hazardous metal ions from wastewater, showcasing an important application in environmental remediation (Song et al., 2011).
Future Directions
Mechanism of Action
Target of Action
3-Ethylrhodanine is a common organic compound
Mode of Action
It’s known that the compound has multiple phenolic and methoxy substituents, which may confer some of its properties . The exact interactions of 3-Ethylrhodanine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be a natural polyphenolic compound with various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . The downstream effects of these pathways are likely to be complex and multifaceted, warranting further investigation.
Result of Action
3-Ethylrhodanine is known to possess antioxidant, anti-inflammatory, and anticancer activities . These suggest that the compound may have molecular and cellular effects that contribute to these activities.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Ethylrhodanine is not clearly stated in the available resources. It is known that the compound is a yellow to orange solid at room temperature and is insoluble in water. It has good solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide . These properties may influence how the compound behaves in different environments.
properties
IUPAC Name |
3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS2/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYEFFISUGBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064761 | |
Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylrhodanine | |
CAS RN |
7648-01-3 | |
Record name | 3-Ethylrhodanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7648-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Ethyl-2-thioxo-4-thiazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylrhodanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylrhodanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-ETHYL-2-THIOXO-4-THIAZOLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42KLQ911HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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